molecular formula C20H21NO B1359520 (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone CAS No. 898764-11-9

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone

Cat. No. B1359520
M. Wt: 291.4 g/mol
InChI Key: CAPIGWFRVCVUCE-UHFFFAOYSA-N
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Description

The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone is a chemical compound that has been found to increase monoclonal antibody production . It has been used in studies aiming to improve cell-specific antibody production in recombinant Chinese hamster ovary cells . The compound suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride . This reaction produces (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide . This compound then enters the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .


Chemical Reactions Analysis

The compound is known to undergo aza-Michael reaction with secondary amines . It also easily takes up a variety of nucleophilic and electrophilic reagents, enters cycloaddition reactions, and undergoes facile polymerization and copolymerization with various unsaturated compounds .

Scientific Research Applications

Antimicrobial Agent Synthesis

A study by Hublikar et al. (2019) focused on synthesizing novel pyrrole chalcone derivatives, including compounds structurally related to (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone. These compounds demonstrated significant antibacterial and antifungal activity, highlighting their potential as antimicrobial agents. The presence of the heterocyclic ring in the structure was attributed to their antimicrobial properties (Hublikar et al., 2019).

Efficient Synthesis Methods

Kaur and Kumar (2018) elaborated an efficient one-pot synthetic procedure for pyrrole derivatives, which could be related to the synthesis of the compound . Their method was economical and yielded good results, indicating its utility for synthesizing similar compounds (Kaur & Kumar, 2018).

Biological Activity of Pyrazole Derivatives

Swarnkar, Ameta, and Vyas (2014) synthesized biologically active pyrazole derivatives, including compounds with a structure similar to the one . Their findings suggest potential therapeutic applications of these derivatives, underscoring the broad relevance of this chemical class in medicinal chemistry (Swarnkar, Ameta, & Vyas, 2014).

Crystal Structure and DFT Study

Huang et al. (2021) conducted a study on boric acid ester intermediates with benzene rings, which are structurally related to (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone. They performed crystallographic and conformational analyses, as well as density functional theory (DFT) calculations, to understand the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Future Directions

The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of the compound on monoclonal antibody production . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,3-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-15-6-5-7-19(16(15)2)20(22)18-10-8-17(9-11-18)14-21-12-3-4-13-21/h3-11H,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPIGWFRVCVUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643031
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone

CAS RN

898764-11-9
Record name Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2,3-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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